molecular formula C23H26N2O3 B11138733 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11138733
M. Wt: 378.5 g/mol
InChI Key: BMMKUNZVIDKQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound that combines an indole moiety with a tetrahydropyran ring The indole structure is known for its presence in many biologically active molecules, while the tetrahydropyran ring adds unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide and a base such as potassium carbonate.

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, often through an acid-catalyzed reaction.

    Coupling of the Indole and Tetrahydropyran Units: The final step involves coupling the indole derivative with the tetrahydropyran carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the methoxy group.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with indole derivatives.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Pharmacology: Studied for its effects on various biological pathways.

Industry

    Material Science:

    Agriculture: Possible use as a plant growth regulator due to its indole structure.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The methoxy group and tetrahydropyran ring may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide: Similar indole structure but lacks the tetrahydropyran ring.

    N-[2-(5-hydroxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to the combination of the indole and tetrahydropyran structures, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-27-20-7-8-21-18(17-20)9-13-25(21)14-12-24-22(26)23(10-15-28-16-11-23)19-5-3-2-4-6-19/h2-9,13,17H,10-12,14-16H2,1H3,(H,24,26)

InChI Key

BMMKUNZVIDKQHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.